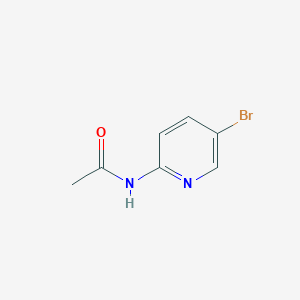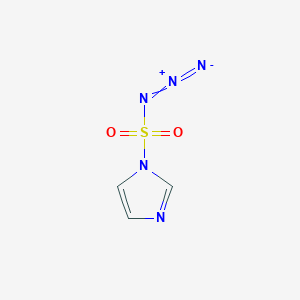
Cloruro de 2,2-dimetilbutirilo
Descripción general
Descripción
2,2-Dimethylbutyryl chloride is an organic compound with the chemical formula C6H11ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,2-Dimethylbutyryl chloride is used in various scientific research applications:
Pharmaceuticals: It is an intermediate in the synthesis of drugs such as simvastatin, which is used to lower cholesterol levels.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Organic Synthesis: Acts as a reagent in the preparation of various organic compounds, including esters and amides.
Mecanismo De Acción
Target of Action
2,2-Dimethylbutyryl chloride is an organic compound that is primarily used as an intermediate in organic synthesis . It is often used in acylation and chlorination reactions .
Mode of Action
The compound interacts with its targets through acylation and chlorination reactions . In acylation reactions, it acts as an acylating agent, introducing an acyl group into the target molecule. In chlorination reactions, it acts as a chlorinating agent, introducing a chlorine atom into the target molecule .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of other compounds, such as 4α,5-dihydro simvastatin , which is used as a competitive inhibitor of HMG-CoA reductase . This enzyme plays a key role in the mevalonate pathway, a crucial metabolic pathway that produces cholesterol and other isoprenoids.
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as ethanol, dimethylformamide, and ether . This suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of the action of 2,2-Dimethylbutyryl chloride is the formation of acylated or chlorinated products . These products can have various molecular and cellular effects depending on their structure and the context in which they are used.
Action Environment
The action of 2,2-Dimethylbutyryl chloride can be influenced by various environmental factors. For example, the compound is sensitive to moisture and should be stored under an inert atmosphere . It also reacts with water and should be handled under good ventilation conditions .
Análisis Bioquímico
Biochemical Properties
2,2-Dimethylbutyryl chloride is a key intermediate in organic synthesis, often used in acylation and chlorination reactions
Molecular Mechanism
As a reagent in organic synthesis, it likely exerts its effects through chemical reactions with other molecules, such as in the synthesis of 4α,5-Dihydro Simvastatin .
Métodos De Preparación
2,2-Dimethylbutyryl chloride is typically synthesized through the reaction of 2,2-dimethylbutanoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is mixed with thionyl chloride and heated until the reaction is complete. The by-products, such as hydrogen chloride and sulfur dioxide, are removed, and the product is purified by distillation .
Reaction:
C6H12O2+SOCl2→C6H11ClO+SO2+HCl
Análisis De Reacciones Químicas
2,2-Dimethylbutyryl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2-dimethylbutanoic acid and hydrogen chloride.
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: Can be reduced to 2,2-dimethylbutanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, room temperature.
Nucleophilic Substitution: Amines, alcohols, thiols, often in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
- 2,2-Dimethylbutanoic acid
- 2,2-Dimethylbutanol
- Various amides, esters, and thioesters .
Comparación Con Compuestos Similares
- Acetyl chloride (CH3COCl)
- Benzoyl chloride (C6H5COCl)
- Propionyl chloride (C2H5COCl) .
Propiedades
IUPAC Name |
2,2-dimethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUYMIFFNTKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207274 | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-77-9 | |
| Record name | 2,2-Dimethylbutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethylbutyryl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ78Q3WJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2-Dimethylbutyryl chloride in the synthesis of Simvastatin?
A1: 2,2-Dimethylbutyryl chloride acts as an acylating agent in the final step of Simvastatin synthesis. [] It reacts with the protected hydroxy group of the lactone ring in the penultimate compound (formula 5 in the research paper). This reaction forms an ester linkage, introducing the 2,2-dimethylbutyrate side chain characteristic of Simvastatin. This acylation is facilitated by a phase transfer catalyst, either a quaternary ammonium halide or a quaternary phosphonium halide, to improve the reaction efficiency in the organic solvent. [] You can find the detailed reaction scheme in the research paper titled "Improved process for the preparation of simvastatin". []
Q2: Is 2,2-Dimethylbutyryl chloride used in the synthesis of other bioactive compounds besides Simvastatin?
A2: Yes, 2,2-Dimethylbutyryl chloride is also employed in the synthesis of Spirodiclofen, a pesticide with acaricide properties. [] It reacts with 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene-4-ol, a key intermediate in Spirodiclofen synthesis, to form the final compound, [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene-4-yl]-2,2-dimethylbutanoate (Spirodiclofen). [] This reaction, similar to its role in Simvastatin synthesis, involves the formation of an ester bond, attaching the 2,2-dimethylbutyrate moiety to the Spirodiclofen core structure. For a detailed reaction scheme and conditions, refer to the research paper "Synthesis of Spirodiclofen". []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















